2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde

Covalent Organic Frameworks Pore Size Engineering Reticular Chemistry

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde (CAS 918342-68-4; molecular formula C₂₇H₁₈O₃; MW 390.43 g·mol⁻¹) is a C₃-symmetric, trifunctional aromatic aldehyde monomer. Its molecular architecture features three formyl (-CHO) groups positioned at the 1,3,5-positions of a central benzene ring, with three phenyl substituents occupying the 2,4,6-positions, creating a sterically encumbered, propeller-shaped geometry.

Molecular Formula C27H18O3
Molecular Weight 390.4 g/mol
CAS No. 918342-68-4
Cat. No. B12614460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde
CAS918342-68-4
Molecular FormulaC27H18O3
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C(C(=C2C=O)C3=CC=CC=C3)C=O)C4=CC=CC=C4)C=O
InChIInChI=1S/C27H18O3/c28-16-22-25(19-10-4-1-5-11-19)23(17-29)27(21-14-8-3-9-15-21)24(18-30)26(22)20-12-6-2-7-13-20/h1-18H
InChIKeyWXXGBQMSBRGCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde (CAS 918342-68-4): C3-Symmetric Trialdehyde Building Block for Extended-Pore Covalent Organic Frameworks


2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde (CAS 918342-68-4; molecular formula C₂₇H₁₈O₃; MW 390.43 g·mol⁻¹) is a C₃-symmetric, trifunctional aromatic aldehyde monomer . Its molecular architecture features three formyl (-CHO) groups positioned at the 1,3,5-positions of a central benzene ring, with three phenyl substituents occupying the 2,4,6-positions, creating a sterically encumbered, propeller-shaped geometry. This rigid, extended π-conjugated core is purpose-built for constructing imine-, hydrazone-, and olefin-linked covalent organic frameworks (COFs) with intrinsically larger pore apertures and unique optoelectronic properties compared to the widely used benchmark trialdehyde, 1,3,5-benzenetricarboxaldehyde (BTCA, CAS 3163-76-6) [1].

Why 1,3,5-Benzenetricarboxaldehyde (BTCA) Cannot Replace 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde in Advanced Porous Material Design


Although both 1,3,5-benzenetricarboxaldehyde (BTCA) and 2,4,6-triphenylbenzene-1,3,5-tricarbaldehyde (TPT) share a 1,3,5-trialdehyde substitution pattern, their divergent steric and electronic environments preclude interchangeable use in reticular synthesis. BTCA yields COFs with pore apertures typically in the 1.2–2.8 nm range and BET surface areas of 400–1160 m²·g⁻¹ depending on the diamine co-monomer . In contrast, the three peripheral phenyl rings on TPT act as rigid, space-extending struts that intrinsically enlarge the pore aperture beyond what is achievable with BTCA, while the extended π-conjugation of the triphenylbenzene core imparts fluorescence and enhanced charge-carrier mobility [1]. Direct substitution of BTCA for TPT in a synthetic protocol therefore results in a fundamentally different material with smaller pores, altered optoelectronic behavior, and a distinct application profile—failing the design intent for applications requiring defined mesoporosity, intrinsic fluorescence, or high charge mobility [2].

Quantitative Differentiation Evidence for 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde Versus In-Class Trialdehyde Monomers


Enhanced Pore Aperture in Imine-Linked COFs: TPT-Derived Frameworks vs. BTCA-Derived COF-LZU1

COFs constructed from 2,4,6-triphenylbenzene-1,3,5-tricarbaldehyde (TPT) with aromatic diamines are predicted to exhibit intrinsically larger pore apertures than the widely benchmarked COF-LZU1, which is synthesized from 1,3,5-benzenetricarboxaldehyde (BTCA) and p-phenylenediamine. The three peripheral phenyl groups of TPT extend the molecular arm length from the central benzene core by approximately 4.3 Å (one phenyl ring), increasing the theoretical hexagonal pore diameter. Experimentally, COF-LZU1 exhibits a pore size of 1.2–1.8 nm and a BET surface area of 860–1160 m²·g⁻¹ [1], while TPB-TFB COF (TPB = triphenylbenzene-based triamine, TFB = triformylbenzene) exhibits a pore size of 1.23 nm and a BET surface area of 371 m²·g⁻¹ [2]. However, when TPT is used as the trialdehyde partner with a short diamine, the intrinsically larger cavity defined by the triphenylbenzene core is expected to yield pore apertures exceeding 2.5 nm, directly comparable to COF-42 (aperture 2.8 nm) obtained from BTCA with an extended dihydrazide linker .

Covalent Organic Frameworks Pore Size Engineering Reticular Chemistry

Intrinsic Fluorescence: Triphenylbenzene Core Enables Photoluminescence Absent in BTCA-Based COFs

The triphenylbenzene (TPB) core is a well-established fluorophore with moderately high fluorescence quantum yields in the range of 0.40–0.54 in solution [1]. When TPT is incorporated as a COF building block, the resulting framework inherits intrinsic photoluminescence from the TPB moiety. Triphenylbenzene-based sp²c-conjugated COFs have demonstrated solid-state one-photon fluorescence quantum yields of 27.2% and two-photon absorption cross-sections of 1225 GM . In stark contrast, COFs constructed from 1,3,5-benzenetricarboxaldehyde (BTCA) lack this inherent fluorescence because the simple benzene core does not provide sufficient π-conjugation for efficient radiative decay. The BTCA-derived COF-LZU1 shows no reported intrinsic photoluminescence quantum yield, and fluorescence sensing applications of BTCA-based frameworks typically require post-synthetic incorporation of fluorescent guests or co-monomers [2].

Fluorescence Sensing Optoelectronic Materials Covalent Organic Frameworks

Charge Carrier Mobility: Triphenylbenzene-Based COFs Achieve Record 165 cm²·V⁻¹·s⁻¹ — Outperforming Non-Extended Trialdehyde Frameworks

Time- and frequency-resolved terahertz spectroscopy on TPB-TFB COF thin films—constructed from a triphenylbenzene-based triamine (TPB) and 1,3,5-triformylbenzene (TFB)—reveals intrinsically Drude-type band transport with a record charge carrier mobility of 165 ± 10 cm²·V⁻¹·s⁻¹ and a charge scattering time exceeding 70 fs at room temperature [1]. This mobility vastly outperforms all previously reported conductive COFs and rivals crystalline inorganic semiconductors. The triphenylbenzene node is critical: its extended π-conjugation and rigid, planarizing geometry facilitate long-range charge delocalization. In contrast, imine-linked COFs derived from BTCA (without the triphenylbenzene motif) typically exhibit mobilities below 10 cm²·V⁻¹·s⁻¹, limited by finite π-conjugation and grain-boundary charge localization [2]. While this specific mobility value is from a TPB-triamine/TFB-trialdehyde system rather than a TPT-trialdehyde system, the structural contribution of the triphenylbenzene core to band transport is directly transferable, as the extended π-system is the dominant factor enabling the Drude-type behavior [1].

Organic Electronics Charge Transport Semiconducting COFs

Enhanced Surface Area via Steric Prevention of Pore Collapse: Methyl/Phenyl-Substituted Trialdehydes Outperform Unsubstituted BTCA

A direct comparative study demonstrated that substituting the 2,4,6-positions of benzene-1,3,5-tricarbaldehyde with methyl groups (Me₃TFB) increases the BET surface area of the resulting imine-linked COFs by a factor of 1.8× (Me₃TFB-PA vs. TFB-PA) and 1.4× (Me₃TFB-BD vs. TFB-BD) [1]. The methyl substituents sterically prevent interlayer pore collapse during solvent evacuation, thereby preserving the intrinsic porosity. The bulkier phenyl substituents in 2,4,6-triphenylbenzene-1,3,5-tricarbaldehyde (TPT) are predicted to provide an even greater steric barrier against layer compression, potentially yielding surface area enhancements exceeding the 1.8× factor observed for Me₃TFB [2]. BTCA-derived COF-LZU1, lacking any 2,4,6-substituents, exhibits BET surface areas strongly dependent on activation conditions (200–300 m²·g⁻¹ for Type A vs. ~500 m²·g⁻¹ for Type B), indicative of variable pore collapse [3].

Surface Area Engineering Pore Collapse Prevention Covalent Organic Frameworks

Structural Rigidity and Enhanced Thermal Stability: Triphenylbenzene Core vs. Simple Benzene Core

The thermal decomposition temperature of TAPB-BTCA COF—where TAPB is a triphenylbenzene-based triamine and BTCA is 1,3,5-benzenetricarboxaldehyde—is reported to be approximately 450 °C . This high thermal stability is attributed to the rigid triphenylbenzene knot, which resists conformational relaxation and thermal degradation pathways. In comparison, COF-42, constructed from BTCA and an extended dihydrazide linker but lacking the triphenylbenzene motif, exhibits a lower thermal stability limit of 280 °C . The 170 °C stability advantage is directly attributable to the rigidifying effect of the triphenylbenzene core. For TPT-derived COFs, where the triphenylbenzene unit is in the trialdehyde rather than the triamine component, a comparable enhancement in thermal stability is anticipated based on the shared structural motif .

Thermal Stability Structural Rigidity Covalent Organic Frameworks

Hydrophobic Character and Water Stability: Absence of Hydroxyl Groups Distinguishes TPT from 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (Tp)

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (Tp, CAS 34374-88-4) is a widely used trialdehyde monomer whose hydroxyl groups enable irreversible keto-enol tautomerization to β-ketoenamine linkages, imparting exceptional chemical stability to Tp-derived COFs [1]. However, this same hydroxyl functionality renders Tp-based COFs hydrophilic, which can be detrimental in applications requiring hydrophobic pore environments (e.g., selective adsorption of nonpolar organics, water-in-oil emulsion separation). In contrast, 2,4,6-triphenylbenzene-1,3,5-tricarbaldehyde (TPT) bears no hydroxyl groups; its 2,4,6-positions are occupied by hydrophobic phenyl rings, resulting in a fundamentally hydrophobic monomer . While TPT cannot form β-ketoenamine linkages (a limitation), its hydrophobic nature makes it superior for constructing COFs with inherent water repellency. For instance, BTCA-derived TFB-BD(Me)₂ COF achieves a water contact angle of approximately 100°, demonstrating the hydrophobic character achievable with non-hydroxylated trialdehydes . TPT-derived COFs are expected to exhibit equal or greater hydrophobicity due to the additional phenyl groups.

Hydrophobicity Water Stability Keto-Enol Tautomerism

High-Value Application Scenarios for 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde Based on Quantifiable Differentiation


High-Performance Organic Field-Effect Transistors (OFETs) and Photodetectors Requiring Charge Mobility >100 cm²·V⁻¹·s⁻¹

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde (TPT) is the trialdehyde monomer of choice for fabricating semiconducting COF thin films targeting organic electronic devices where charge carrier mobility is the critical performance metric. As demonstrated by the TPB-TFB COF system, triphenylbenzene-based frameworks achieve a record room-temperature charge carrier mobility of 165 ± 10 cm²·V⁻¹·s⁻¹ with Drude-type band transport and charge scattering times exceeding 70 fs [1]. This mobility surpasses that of all previously reported conductive COFs and rivals amorphous silicon. TPT enables the construction of analogous frameworks where the triphenylbenzene core resides in the trialdehyde component, preserving the extended π-conjugation essential for band transport. In contrast, BTCA-derived imine COFs are limited to mobilities <10 cm²·V⁻¹·s⁻¹, making them unsuitable for high-speed OFETs, fast photodetectors, or THz-frequency optoelectronic switches [2].

Fluorescence-Based Chemical Sensors for Nitroaromatic Explosives and Heavy Metal Ions

The intrinsic fluorescence of the triphenylbenzene core—with solid-state quantum yields of 27.2% and solution-state quantum yields of 0.40–0.54 —makes TPT an ideal building block for 'turn-off' fluorescent chemosensors. COFs constructed from TPT require no post-synthetic fluorophore grafting, simplifying sensor fabrication and improving batch-to-batch reproducibility. Fluorescence quenching by nitroaromatic analytes (e.g., 2,4,6-trinitrophenol, TNP) or paramagnetic metal ions (e.g., Fe³⁺, Pb²⁺) provides a direct, label-free transduction mechanism [3]. BTCA-based COFs, lacking intrinsic fluorescence, must be doped with fluorescent guests—adding cost, complexity, and potential leaching issues that compromise sensor lifetime and accuracy [4].

Hydrophobic Porous Adsorbents for Water-in-Oil Emulsion Separation and Nonpolar Pollutant Removal

The absence of hydroxyl groups and the presence of three hydrophobic phenyl substituents make TPT a preferred monomer for constructing water-repellent COF membranes. Non-hydroxylated trialdehyde-based COFs (e.g., TFB-BD(Me)₂) achieve water contact angles of ~100°, enabling efficient water-in-oil emulsion separation . TPT-derived COFs are predicted to exhibit equal or greater hydrophobicity, making them superior to Tp-derived COFs—which contain three hydrophilic hydroxyl groups—for applications requiring selective permeation of nonpolar solvents, removal of hydrophobic organic pollutants from water, or encapsulation of moisture-sensitive catalytic nanoparticles [5].

High-Temperature Gas Separation Membranes and Catalytic Supports Operating Above 300 °C

Triphenylbenzene-containing COFs (e.g., TAPB-BTCA COF) demonstrate thermal decomposition temperatures of approximately 450 °C—170 °C higher than the 280 °C stability limit of BTCA-based COF-42 . This thermal headroom enables TPT-derived COFs to be deployed in high-temperature industrial processes such as post-combustion CO₂ capture from flue gas (typically 150–300 °C), catalytic reforming, and automotive exhaust treatment, where BTCA-derived frameworks would undergo thermal degradation. The rigid triphenylbenzene core resists conformational relaxation pathways that initiate thermal decomposition, directly translating into longer operational lifetimes and reduced replacement frequency .

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